(Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that features a furan ring substituted with a difluorophenyl group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions such as the Suzuki-Miyaura coupling.
Attachment of the Triazole Moiety: The triazole ring can be formed through the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or the imine group, potentially yielding amines or other reduced products.
Substitution: The difluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antifungal, antibacterial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
- (Z)-1-[5-(2,4-difluorophenyl)thiophene-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Uniqueness
The presence of the difluorophenyl group and the specific arrangement of the furan and triazole rings make (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine unique. These structural features could impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O/c14-9-1-3-11(12(15)5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAGDLGOPBIWQS-FXBPXSCXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)/C=N\N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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